molecular formula C9H9F2NO2 B13168903 2,2-Difluoro-3-(phenylamino)propanoic acid

2,2-Difluoro-3-(phenylamino)propanoic acid

Cat. No.: B13168903
M. Wt: 201.17 g/mol
InChI Key: GZEPTPWPORRJKJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(phenylamino)propanoic acid is an organic compound with the molecular formula C9H9F2NO2 It is characterized by the presence of two fluorine atoms and a phenylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(phenylamino)propanoic acid typically involves the introduction of fluorine atoms into the propanoic acid structure. One common method is the reaction of 2,2-difluoro-3-bromo-propanoic acid with aniline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the phenylamino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(phenylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction could produce difluoroamines.

Scientific Research Applications

2,2-Difluoro-3-(phenylamino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(phenylamino)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The phenylamino group may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-3-(methylamino)propanoic acid
  • 2,2-Difluoro-3-(ethylamino)propanoic acid
  • 2,2-Difluoro-3-(benzylamino)propanoic acid

Uniqueness

2,2-Difluoro-3-(phenylamino)propanoic acid is unique due to the presence of the phenylamino group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms also contribute to its distinct properties, such as increased stability and enhanced binding affinity to molecular targets.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

3-anilino-2,2-difluoropropanoic acid

InChI

InChI=1S/C9H9F2NO2/c10-9(11,8(13)14)6-12-7-4-2-1-3-5-7/h1-5,12H,6H2,(H,13,14)

InChI Key

GZEPTPWPORRJKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC(C(=O)O)(F)F

Origin of Product

United States

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